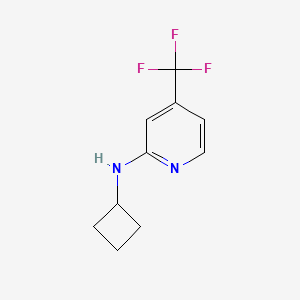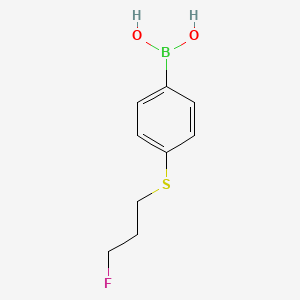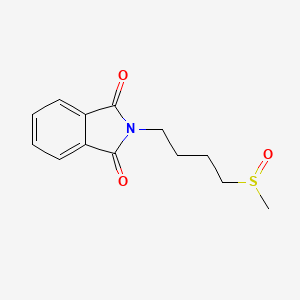
2-(4-(Methylsulfinyl)butyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(4-(Methylsulfinyl)butyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H15NO3S . It is a precursor chemical for the synthesis of sulforaphane .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, such as “this compound”, has been a subject of substantial interest and ingenuity among researchers . A common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The average mass of the molecule is 265.328 Da .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have emerged as a prominent class of compounds due to their diverse chemical reactivity . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The development of a selective, high-yield reaction to convert isoindoline-1,3-dione into fused highly substituted isoindoline-1,3-dione derivatives remains a challenge .
Applications De Recherche Scientifique
Green Catalysis in Synthesis
Isoindoline-1,3-dione derivatives like 2-(4-(Methylsulfinyl)butyl)isoindoline-1,3-dione are significant in various applications including material science and medicine. A notable advancement is the development of a green catalytic system for their synthesis, utilizing Water Extract of Onion Peel Ash (WEOPA). This method offers advantages like avoiding harmful reagents and providing an alternative for bio-waste management, marking an important step in eco-friendly chemistry (Journal et al., 2019).
Molecular and Crystal Structure Analysis
The molecular structure of isoindoline derivatives is another area of interest. Studies have detailed the V-shaped structure of molecules like N-(4-tert-Butylbenzyl)phthalimide, an isoindoline-1,3-dione derivative, highlighting the interactions within the crystal lattice that lead to a stable three-dimensional network. Such structural analyses are crucial for understanding the properties and potential applications of these compounds in various fields (Li et al., 2009).
NMR Characterization
The precise characterization of isoindoline-1,3-dione derivatives through techniques like 1D and 2D NMR spectroscopy is also vital. For instance, the analysis of the 2D-COSY spectrum of certain isoindoline-1,3-dione derivatives shows perfect correlation between neighboring protons, providing indisputable evidence about the identity of the compounds (Dioukhane et al., 2021).
Antimicrobial and Cytotoxic Evaluation
Research on isoindoline-1,3-dione derivatives has also delved into their antimicrobial and cytotoxic properties. For example, certain aminoquinolines coupled with isoindoline-1,3-dione showed promising anti-mycobacterial activities and non-cytotoxic behaviors, a finding crucial for medical and pharmaceutical applications (Rani et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of isoindoline-1,3-dione derivatives, such as “2-(4-(Methylsulfinyl)butyl)isoindoline-1,3-dione”, involve the development of sustainable and environmentally friendly synthetic approaches . There is also a need for understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
Propriétés
IUPAC Name |
2-(4-methylsulfinylbutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-18(17)9-5-4-8-14-12(15)10-6-2-3-7-11(10)13(14)16/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSMYMXLTSMQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669954 | |
| Record name | 2-[4-(Methanesulfinyl)butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163956-72-7 | |
| Record name | 2-[4-(Methanesulfinyl)butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine](/img/structure/B1499771.png)
![N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B1499774.png)
![tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B1499776.png)

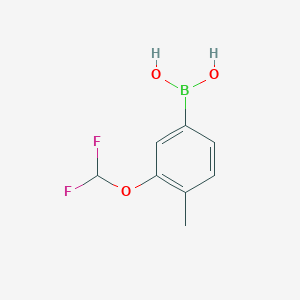
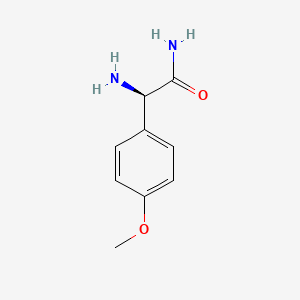
![tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B1499792.png)

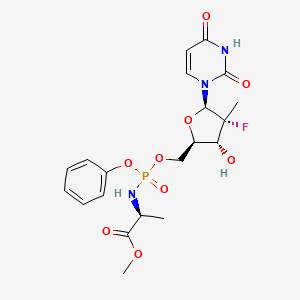
![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)
![(7-Benzyl-7-azabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B1499796.png)
